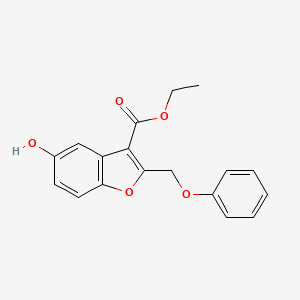

T16A(inh)-C01

Beschreibung

Eigenschaften

IUPAC Name |

ethyl 5-hydroxy-2-(phenoxymethyl)-1-benzofuran-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O5/c1-2-21-18(20)17-14-10-12(19)8-9-15(14)23-16(17)11-22-13-6-4-3-5-7-13/h3-10,19H,2,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMKWHWVWSKDZQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC2=C1C=C(C=C2)O)COC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

T16Ainh-A01: A Technical Guide to the Mechanism of Action of a Potent TMEM16A Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

T16Ainh-A01 is a potent and selective small-molecule inhibitor of the Transmembrane protein 16A (TMEM16A), also known as Anoctamin 1 (ANO1), a calcium-activated chloride channel (CaCC).[1][2] This technical guide provides a comprehensive overview of the mechanism of action of T16Ainh-A01, consolidating quantitative data on its inhibitory activity, detailing key experimental protocols for its characterization, and visualizing its impact on critical cellular signaling pathways. T16Ainh-A01 has emerged as an invaluable pharmacological tool for dissecting the multifaceted roles of TMEM16A in health and disease, with implications for therapeutic development in conditions such as cystic fibrosis, asthma, hypertension, and cancer.[2]

Primary Mechanism of Action: Direct Inhibition of TMEM16A

The principal molecular target of T16Ainh-A01 is the TMEM16A chloride channel.[2] It directly inhibits the channel's ion conductance, effectively blocking the flow of chloride ions across the cell membrane.[3] Electrophysiological studies have consistently demonstrated that T16Ainh-A01 blocks TMEM16A-mediated currents in a voltage-independent manner.[3][4] This characteristic suggests that its binding site is likely not located deep within the ion permeation pathway at a position sensitive to the membrane's electric field.[4] Evidence suggests that T16Ainh-A01 acts as a pore blocker, physically obstructing the channel to prevent ion passage.[5] However, the precise binding site and the full extent of its interaction with the channel are still areas of active investigation.

While T16Ainh-A01 is a highly potent inhibitor of TMEM16A, it is important to note potential off-target effects, particularly at higher concentrations. Some studies have reported inhibition of voltage-dependent L-type Ca2+ channels (VDCCs), which should be considered when interpreting experimental data, especially in tissues where VDCCs are prominent, such as vascular smooth muscle.[6][7]

Quantitative Data: Inhibitory Potency of T16Ainh-A01

The half-maximal inhibitory concentration (IC50) of T16Ainh-A01 has been determined across various cell lines and experimental assays. These values underscore its potency, which is typically in the low micromolar range.

| Cell Line / System | Assay | IC50 (µM) |

| TMEM16A-expressing FRT cells | YFP-Iodide Influx | ~1.1 |

| A253 salivary gland epithelial cells | Iodide Influx | 1.8 |

| HEK293 cells (hTMEM16A) | Whole-Cell Patch Clamp | ~1 |

| A253 salivary gland cells | - | 1.8 |

Note: IC50 values can vary depending on specific experimental conditions, including the cell line used, the expression level of TMEM16A, and the method of channel activation.[8]

Experimental Protocols

Reproducible and rigorous experimental design is paramount when studying the effects of T16Ainh-A01. Below are detailed methodologies for key assays used to characterize its inhibitory activity.

Whole-Cell Patch-Clamp Electrophysiology

This "gold-standard" technique directly measures the ion currents flowing through TMEM16A channels in the plasma membrane of a single cell, providing detailed insights into the biophysical properties of the channel and the mechanism of inhibition.[8]

Objective: To record whole-cell TMEM16A-mediated Cl- currents and their inhibition by T16Ainh-A01.

Materials:

-

Cells expressing TMEM16A (e.g., HEK293 cells transfected with TMEM16A).

-

Patch-clamp rig equipped with an amplifier, micromanipulator, and data acquisition system.

-

Borosilicate glass capillaries for pulling patch pipettes.

-

Extracellular (bath) solution (in mM): 140 N-methyl-d-glucamine-Cl (NMDG-Cl), 1 CaCl2, 1 MgCl2, 10 HEPES. Adjusted to pH 7.4.

-

Intracellular (pipette) solution (in mM): 130 CsCl, 0.5 EGTA, 1 MgCl2, 1 Tris-ATP, 10 HEPES. Adjusted to pH 7.2 with CsOH. The free Ca2+ concentration is adjusted by adding calculated amounts of CaCl2 to activate TMEM16A.[9]

-

T16Ainh-A01 stock solution (e.g., 10 mM in DMSO).

Procedure:

-

Cell Preparation: Plate TMEM16A-expressing cells onto glass coverslips 24-48 hours prior to the experiment.

-

Pipette Pulling: Pull glass capillaries to create micropipettes with a resistance of 3-5 MΩ when filled with the intracellular solution.[8]

-

Seal Formation: Approach a cell with the micropipette and apply gentle suction to form a high-resistance "gigaohm" seal (>1 GΩ) between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, achieving the whole-cell configuration.[8]

-

Current Recording: Clamp the cell membrane potential at a holding potential (e.g., -60 mV). Apply voltage steps or ramps to elicit TMEM16A currents.

-

Compound Application: After establishing a stable baseline recording, perfuse the bath with the extracellular solution containing the desired concentration of T16Ainh-A01.

-

Data Analysis: Measure the amplitude of the TMEM16A current before and after the application of T16Ainh-A01 to determine the percentage of inhibition.

YFP-Based Iodide Influx Assay

This is a high-throughput, cell-based fluorescence assay that is well-suited for screening and characterizing TMEM16A inhibitors. It relies on a halide-sensitive Yellow Fluorescent Protein (YFP) mutant (YFP-H148Q/I152L), whose fluorescence is quenched upon iodide influx through TMEM16A channels.[8]

Objective: To measure TMEM16A-mediated iodide influx and its inhibition by T16Ainh-A01.

Materials:

-

Cells stably co-expressing human TMEM16A and a halide-sensitive YFP (e.g., Fischer Rat Thyroid - FRT cells).

-

96-well or 384-well black, clear-bottom microplates.

-

Phosphate-Buffered Saline (PBS).

-

Iodide-containing solution: PBS with 100 mM NaI replacing 100 mM NaCl.

-

TMEM16A agonist (e.g., 100 µM ATP or ionomycin).

-

T16Ainh-A01 and other test compounds.

-

Fluorescence plate reader.

Procedure:

-

Cell Plating: Seed the TMEM16A/YFP-expressing cells into microplates and grow to confluence.

-

Compound Incubation: Wash the cells with PBS. Add PBS containing the desired concentration of T16Ainh-A01 or other inhibitors to the wells and incubate for 10-20 minutes at room temperature.[8]

-

Baseline Fluorescence Reading: Place the plate in the fluorescence reader and measure the baseline YFP fluorescence for a short period (e.g., 10 seconds).[8]

-

Activation and Iodide Influx: Add the iodide-containing solution along with a TMEM16A agonist to each well.

-

Kinetic Fluorescence Measurement: Immediately begin measuring the YFP fluorescence at regular intervals (e.g., every 0.5 seconds) for 10-30 seconds.[8]

-

Data Analysis: The rate of fluorescence quench is proportional to the rate of iodide influx. Calculate the initial rate of iodide influx and determine the inhibitory effect of T16Ainh-A01 by comparing the rates in treated versus untreated wells.

Modulation of Cellular Signaling Pathways

By inhibiting the chloride channel function of TMEM16A, T16Ainh-A01 exerts a significant influence on several critical intracellular signaling cascades that are pivotal for cell proliferation, survival, and migration. These effects are particularly prominent in pathological conditions where TMEM16A is overexpressed, such as in various cancers.

EGFR Signaling Pathway

There is a functional link between TMEM16A and the Epidermal Growth Factor Receptor (EGFR), a key driver of cell proliferation in many cancers. TMEM16A appears to regulate the stability and signaling activity of EGFR. Inhibition of TMEM16A's chloride channel function by T16Ainh-A01 can lead to the suppression of EGFR signaling, resulting in reduced cancer cell viability.[2]

Caption: T16Ainh-A01 inhibits TMEM16A, disrupting its regulation of EGFR signaling.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK/ERK) pathway is a central signaling cascade that translates extracellular signals into cellular responses, including proliferation and differentiation. Several studies have indicated that TMEM16A activity promotes the phosphorylation and activation of ERK1/2.[10][11] Consequently, treatment with T16Ainh-A01 can abrogate this effect, leading to the inhibition of cell proliferation.[11]

Caption: T16Ainh-A01 inhibits TMEM16A, leading to reduced ERK1/2 phosphorylation and proliferation.

NF-κB and mTORC1 Signaling Pathways

T16Ainh-A01 has also been shown to modulate the NF-κB and mTORC1 signaling pathways. TMEM16A can activate NF-κB signaling, promoting the release of pro-inflammatory cytokines.[12] Inhibition of TMEM16A with T16Ainh-A01 can suppress NF-κB activation.[12] Additionally, in the context of diabetic kidney injury, the CLCA1/TMEM16A axis is required for high glucose-induced mTORC1 signaling, and T16Ainh-A01 can abrogate this activation.[13]

Caption: T16Ainh-A01 inhibits TMEM16A, thereby suppressing NF-κB and mTORC1 signaling pathways.

Conclusion

T16Ainh-A01 is a cornerstone pharmacological tool for investigating the physiological and pathophysiological roles of the TMEM16A chloride channel. Its potent and selective inhibitory action, coupled with a growing understanding of its effects on downstream signaling pathways, makes it an indispensable molecule for research in epithelial transport, smooth muscle physiology, and oncology. This guide provides a foundational understanding of its mechanism of action, offering researchers and drug development professionals the necessary information to effectively utilize T16Ainh-A01 in their studies and to explore its therapeutic potential. Further research into its precise binding site and the full spectrum of its cellular effects will continue to refine our understanding of TMEM16A and its role in human health and disease.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. benchchem.com [benchchem.com]

- 3. TMEM16A Inhibitors Reveal TMEM16A as a Minor Component of Calcium-activated Chloride Channel Conductance in Airway and Intestinal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. tandfonline.com [tandfonline.com]

- 6. New selective inhibitors of calcium-activated chloride channels … T16Ainh-A01, CaCCinh-A01 and MONNA … what do they inhibit? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. New selective inhibitors of calcium-activated chloride channels - T16A(inh) -A01, CaCC(inh) -A01 and MONNA - what do they inhibit? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Inhibition of TMEM16A Expression Suppresses Growth and Invasion in Human Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Transmembrane protein 16A/anoctamin 1 inhibitor T16Ainh-A01 reversed monocrotaline-induced rat pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The diverse roles of TMEM16A Ca2+-activated Cl− channels in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. JCI Insight - The CLCA1/TMEM16A/Cl– current axis associates with H2S deficiency in diabetic kidney injury [insight.jci.org]

T16A(inh)-C01 as a TMEM16A Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transmembrane member 16A (TMEM16A), also known as Anoctamin 1 (ANO1), is a calcium-activated chloride channel (CaCC) that plays a pivotal role in a multitude of physiological processes. These include epithelial fluid secretion, smooth muscle contraction, and neuronal excitability. The dysregulation of TMEM16A has been implicated in the pathophysiology of various diseases, such as hypertension, asthma, and cystic fibrosis, making it a compelling target for therapeutic intervention. T16A(inh)-C01 is a potent and selective small-molecule inhibitor of TMEM16A, belonging to the aminophenylthiazole class of compounds. This technical guide provides an in-depth overview of T16A(inh)-C01, including its mechanism of action, quantitative data, detailed experimental protocols for its characterization, and its effects on TMEM16A-mediated signaling pathways.

Mechanism of Action

T16A(inh)-C01 acts as a direct blocker of the TMEM16A channel pore.[1] This inhibition is voltage-independent, meaning it effectively blocks the channel's activity at all membrane potentials.[2] Structural and functional studies suggest that T16A(inh)-C01 and its analogs bind to a pocket located external to the neck region of the hourglass-shaped pore of the TMEM16A channel, thereby occluding the ion conduction pathway.[1] This mechanism of open-channel block is contingent on the channel transitioning to a conducting state upon calcium binding.[1]

Quantitative Data

The inhibitory potency of T16A(inh)-C01 on TMEM16A has been quantified across various experimental platforms. The following table summarizes the key quantitative data.

| Parameter | Value | Cell Type/Assay Condition | Reference |

| IC50 | ~1 µM | TMEM16A-transfected FRT cells (iodide influx assay) | [2] |

| IC50 | 1.1 µM | TMEM16A-expressing FRT cells (short-circuit current) | [2] |

| IC50 | 1.6 µM | Mouse thoracic aorta (isometric tension) | [3] |

| IC50 | ~4 µM | Excised inside-out patches (electrophysiology) | [1] |

Note: IC50 values can vary depending on the specific experimental conditions, including cell type, expression level of TMEM16A, and the method of measurement.

Experimental Protocols

Detailed methodologies for key experiments involving the characterization of T16A(inh)-C01 are provided below.

Whole-Cell Patch-Clamp Electrophysiology

This technique is the gold standard for directly measuring the electrical currents flowing through ion channels in the cell membrane.

Objective: To measure the inhibitory effect of T16A(inh)-C01 on TMEM16A-mediated chloride currents.

Materials:

-

Cells expressing TMEM16A (e.g., HEK293 cells transfected with TMEM16A)

-

Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

-

Borosilicate glass capillaries for pipette fabrication

-

Extracellular (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

-

Intracellular (Pipette) Solution (in mM): 140 CsCl, 10 HEPES, 5 EGTA, and CaCl2 to achieve a free Ca2+ concentration of ~275 nM. Adjust pH to 7.2 with CsOH.

-

T16A(inh)-C01 stock solution (in DMSO)

Procedure:

-

Culture cells expressing TMEM16A on glass coverslips.

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with intracellular solution.

-

Mount a coverslip with cells in the recording chamber on the microscope stage and perfuse with extracellular solution.

-

Approach a cell with the patch pipette and form a gigaohm seal (>1 GΩ) on the cell membrane.

-

Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.

-

Clamp the cell membrane potential at a holding potential of 0 mV.

-

Apply a voltage-step protocol to elicit TMEM16A currents. A typical protocol involves stepping the voltage from -100 mV to +100 mV in 20 mV increments.

-

Record baseline TMEM16A currents.

-

Perfuse the chamber with the extracellular solution containing the desired concentration of T16A(inh)-C01.

-

After a few minutes of incubation, record TMEM16A currents again using the same voltage protocol.

-

Analyze the data by measuring the current amplitude at each voltage step before and after inhibitor application to determine the percentage of inhibition.

Iodide Influx Assay

This is a cell-based fluorescence assay used for high-throughput screening of TMEM16A inhibitors.

Objective: To measure the inhibitory effect of T16A(inh)-C01 on TMEM16A-mediated iodide influx.

Materials:

-

FRT cells stably co-expressing TMEM16A and a halide-sensitive Yellow Fluorescent Protein (YFP-H148Q/I152L).

-

96-well black, clear-bottom plates.

-

Fluorescence plate reader.

-

Assay Buffer (PBS): Phosphate-Buffered Saline.

-

Iodide Buffer: PBS with 140 mM NaI replacing 140 mM NaCl.

-

ATP stock solution.

-

T16A(inh)-C01 stock solution (in DMSO).

Procedure:

-

Plate the TMEM16A/YFP-expressing FRT cells in 96-well plates and grow to confluence.

-

Wash the cells three times with PBS, leaving 50 µL of PBS in each well.

-

Add T16A(inh)-C01 at various concentrations to the wells and incubate for 10 minutes at room temperature.

-

Place the plate in a fluorescence plate reader.

-

Establish a baseline fluorescence reading for 2 seconds.

-

Inject 50 µL of Iodide Buffer containing 200 µM ATP to stimulate TMEM16A and initiate iodide influx.

-

Continuously record the YFP fluorescence quenching as iodide enters the cells.

-

Calculate the initial rate of iodide influx from the fluorescence quenching data.

-

Determine the concentration-response curve for T16A(inh)-C01 and calculate the IC50 value.

Isometric Tension Measurement in Vascular Smooth Muscle

This ex vivo technique measures the contractility of isolated blood vessels and is used to assess the functional effects of TMEM16A inhibition on smooth muscle tone.

Objective: To determine the vasorelaxant effect of T16A(inh)-C01 on pre-constricted arteries.

Materials:

-

Isolated arterial rings (e.g., mouse thoracic aorta).

-

Wire myograph system with a force transducer.

-

Physiological Salt Solution (PSS) (in mM): 119 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 25 NaHCO3, 2.5 CaCl2, 11.1 Glucose. Gassed with 95% O2 / 5% CO2.

-

Vasoconstrictor agent (e.g., methoxamine (B1676408) or phenylephrine).

-

T16A(inh)-C01 stock solution (in DMSO).

Procedure:

-

Dissect arterial segments and mount them as rings in the wire myograph chambers filled with PSS at 37°C and gassed with 95% O2 / 5% CO2.

-

Apply a passive tension to the arterial rings and allow them to equilibrate for at least 60 minutes.

-

Induce a stable contraction with a submaximal concentration of a vasoconstrictor (e.g., methoxamine).

-

Once a stable plateau of contraction is reached, cumulatively add increasing concentrations of T16A(inh)-C01 to the bath.

-

Record the changes in isometric tension after each addition.

-

Calculate the percentage of relaxation at each concentration relative to the pre-constricted tension.

-

Construct a concentration-response curve and determine the IC50 for vasorelaxation.

TMEM16A Signaling Pathways and Modulation by T16A(inh)-C01

TMEM16A is implicated in a variety of signaling pathways that regulate cellular processes such as proliferation, migration, and inflammation. Inhibition of TMEM16A by T16A(inh)-C01 can modulate these pathways.

TMEM16A and EGFR/MAPK Signaling

In several cancer cell types, TMEM16A has been shown to promote cell proliferation and migration through the activation of the Epidermal Growth Factor Receptor (EGFR) and downstream Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including the ERK1/2 cascade.[4][5] TMEM16A can physically interact with EGFR, leading to its phosphorylation and subsequent activation of downstream effectors like AKT, SRC, and ERK1/2.[5] By inhibiting TMEM16A, T16A(inh)-C01 can be expected to attenuate this pro-proliferative signaling.

TMEM16A and Calcium Signaling

TMEM16A activity is intrinsically linked to intracellular calcium concentrations. Furthermore, TMEM16A can itself modulate calcium signaling. It has been shown to interact with the inositol (B14025) 1,4,5-trisphosphate receptor (IP3R), potentially amplifying calcium release from the endoplasmic reticulum.[6][7] This creates a positive feedback loop where TMEM16A activation can lead to further increases in intracellular calcium. T16A(inh)-C01, by blocking TMEM16A, can disrupt this feedback mechanism.

Selectivity and Off-Target Effects

While T16A(inh)-C01 is a potent inhibitor of TMEM16A, it is important to consider its selectivity. Studies have shown that at higher concentrations, T16A(inh)-C01 can exhibit off-target effects. Notably, it has been reported to inhibit voltage-dependent calcium channels (VDCCs) in A7r5 cells in a concentration-dependent manner.[8] Therefore, when interpreting experimental results, particularly at higher concentrations of T16A(inh)-C01, the potential for off-target effects should be taken into account. It is recommended to use the lowest effective concentration and to include appropriate controls to verify the specificity of the observed effects to TMEM16A inhibition.

Conclusion

T16A(inh)-C01 is a valuable pharmacological tool for investigating the physiological and pathophysiological roles of TMEM16A. Its potency and well-characterized mechanism of action make it a suitable probe for both in vitro and ex vivo studies. This technical guide provides a comprehensive resource for researchers utilizing T16A(inh)-C01, offering detailed experimental protocols and an overview of its impact on key signaling pathways. As with any pharmacological inhibitor, careful consideration of its selectivity and potential off-target effects is crucial for the robust interpretation of experimental findings.

References

- 1. A strain-gauge myograph for isometric measurements of tension in isolated small blood vessels and other muscle preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. TMEM16A Inhibitors Reveal TMEM16A as a Minor Component of Calcium-activated Chloride Channel Conductance in Airway and Intestinal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Potent vasorelaxant activity of the TMEM16A inhibitor T16Ainh-A01 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Calcium-Activated Chloride Channel ANO1/TMEM16A: Regulation of Expression and Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. New selective inhibitors of calcium-activated chloride channels - T16A(inh) -A01, CaCC(inh) -A01 and MONNA - what do they inhibit? - PubMed [pubmed.ncbi.nlm.nih.gov]

T16A(inh)-C01: A Technical Guide to its Function as an ANO1 Channel Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of T16A(inh)-C01, a small molecule inhibitor of the Anoctamin-1 (ANO1) calcium-activated chloride channel (CaCC). ANO1, also known as Transmembrane member 16A (TMEM16A), is a critical protein involved in a myriad of physiological processes, including epithelial fluid secretion, smooth muscle contraction, and neuronal excitability. Its dysregulation has been implicated in numerous pathologies such as cystic fibrosis, asthma, hypertension, and various cancers. This document details the mechanism of action of T16A(inh)-C01, presents quantitative data on its inhibitory activity, and provides comprehensive experimental protocols for its characterization. Furthermore, it elucidates the role of ANO1 in key cellular signaling pathways and visualizes these interactions, offering a valuable resource for researchers and professionals in the field of drug discovery and development.

Introduction to ANO1 (TMEM16A)

Anoctamin-1 (ANO1) is a protein that forms a calcium-activated chloride channel, playing a pivotal role in mediating chloride ion transport across cell membranes in response to changes in intracellular calcium concentration.[1][2] This function is integral to a wide range of physiological activities. For instance, in epithelial cells, ANO1-mediated chloride secretion drives fluid movement, which is essential for processes like mucus hydration in the airways.[2] In smooth muscle cells, ANO1 contributes to membrane depolarization, leading to contraction in tissues such as the vasculature and the gastrointestinal tract.[3]

Given its widespread functional importance, the dysregulation of ANO1 has been linked to a variety of diseases. Overexpression of ANO1 is associated with the proliferation and metastasis of several cancers, including head and neck, breast, and prostate cancer.[4] Conversely, defects in ANO1 function can contribute to conditions like cystic fibrosis, where impaired chloride secretion leads to thickened mucus.[2] This central role in both health and disease makes ANO1 a compelling target for therapeutic intervention.

T16A(inh)-C01: An Inhibitor of ANO1

T16A(inh)-C01 is a small molecule inhibitor specifically targeting the ANO1 channel. It belongs to a class of compounds identified through high-throughput screening for their ability to block ANO1-mediated chloride currents.[5] Notably, T16A(inh)-C01 is reported to inhibit ANO1 function without interfering with intracellular calcium signaling, a crucial aspect for a specific pharmacological tool.[5]

Mechanism of Action

T16A(inh)-C01 functions by directly blocking the ANO1 chloride channel, thereby preventing the efflux of chloride ions that is normally triggered by an increase in intracellular calcium. The precise binding site and molecular interactions of T16A(inh)-C01 with the ANO1 protein are still under investigation. However, its inhibitory action effectively decouples calcium signaling from chloride channel activity, allowing for the targeted modulation of ANO1-dependent physiological processes.

Quantitative Data and Comparative Analysis

The potency of T16A(inh)-C01 and other commonly used ANO1 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes the available quantitative data for T16A(inh)-C01 and provides a comparison with other well-characterized ANO1 inhibitors.

| Inhibitor | Chemical Class | Target | IC50 | Cell Line/System | Key Characteristics | Off-Target Effects | Reference(s) |

| T16A(inh)-C01 | Not Specified | ANO1 | 8.4 µM | Not Specified | Blocks ANO1-mediated chloride current without affecting calcium signaling. | Not extensively characterized. | [5] |

| T16Ainh-A01 | Aminophenylthiazole | ANO1 | ~1 µM | FRT cells expressing human ANO1 | Potent inhibitor, often used as a pharmacological tool. | Inhibits voltage-dependent calcium channels (VDCCs).[6] | [7][8] |

| CaCCinh-A01 | Arylaminothiophene | ANO1 | ~2.1 µM | FRT cells expressing human ANO1 | Can reduce ANO1 protein expression through ubiquitination and proteasomal degradation. | May affect intracellular calcium signaling.[9] | [8][9] |

| MONNA | Anthranilic acid derivative | ANO1 | 80 nM | Not Specified | High potency; no significant effect on CFTR, CLC2, or BEST1 channels. | Can cause membrane hyperpolarization. | [9] |

Experimental Protocols

Accurate characterization of ANO1 inhibitors like T16A(inh)-C01 relies on robust and reproducible experimental methodologies. The following sections provide detailed protocols for two key assays used to assess ANO1 channel function and its inhibition.

Whole-Cell Patch-Clamp Electrophysiology

This technique is the gold standard for directly measuring ion channel activity. It allows for the precise control of the cell membrane potential while recording the ionic currents flowing through the channels.

Objective: To measure ANO1-mediated chloride currents in response to intracellular calcium and to determine the inhibitory effect of T16A(inh)-C01.

Materials:

-

Cells expressing ANO1 (e.g., HEK293 or FRT cells stably transfected with ANO1).

-

Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.

-

Borosilicate glass capillaries for pulling patch pipettes.

-

Extracellular (bath) solution (in mM): 140 NMDG-Cl, 1 CaCl2, 1 MgCl2, 10 HEPES, pH 7.4.

-

Intracellular (pipette) solution (in mM): 140 NMDG-Cl, 10 HEPES, 5 EGTA, and varying concentrations of CaCl2 to achieve the desired free Ca2+ concentration (e.g., 1 µM), pH 7.2.

-

T16A(inh)-C01 stock solution (e.g., 10 mM in DMSO).

Procedure:

-

Cell Preparation: Plate ANO1-expressing cells on glass coverslips 24-48 hours before the experiment.

-

Pipette Preparation: Pull glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.

-

Recording:

-

Place a coverslip with cells in the recording chamber and perfuse with the extracellular solution.

-

Approach a cell with the patch pipette and form a high-resistance (>1 GΩ) seal (giga-seal) by applying gentle suction.

-

Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.

-

Clamp the membrane potential at a holding potential of -60 mV.

-

Apply a series of voltage steps (e.g., from -100 mV to +100 mV in 20 mV increments) to elicit ANO1 currents. The presence of a high intracellular calcium concentration in the pipette solution will activate the channels.

-

-

Inhibitor Application:

-

After recording baseline currents, perfuse the bath with the extracellular solution containing the desired concentration of T16A(inh)-C01.

-

Allow the inhibitor to equilibrate for several minutes.

-

Record the currents again using the same voltage protocol.

-

-

Data Analysis:

-

Measure the peak current amplitude at each voltage step before and after inhibitor application.

-

Construct current-voltage (I-V) relationships.

-

Calculate the percentage of inhibition at each concentration to determine the IC50 value.

-

Experimental Workflow for Whole-Cell Patch-Clamp

YFP-Based Iodide Efflux Assay

This is a cell-based fluorescence assay commonly used for high-throughput screening of ANO1 inhibitors. It relies on the principle that the fluorescence of a specific yellow fluorescent protein (YFP) mutant is quenched by iodide ions.

Objective: To indirectly measure ANO1 channel activity by monitoring iodide influx and to screen for inhibitory compounds like T16A(inh)-C01.

Materials:

-

FRT cells stably co-expressing ANO1 and a halide-sensitive YFP (e.g., YFP-H148Q/I152L).

-

96- or 384-well black, clear-bottom microplates.

-

Fluorescence plate reader with automated injectors.

-

Phosphate-buffered saline (PBS).

-

Iodide-containing solution (in mM): 140 NaI, 1 CaCl2, 1 MgCl2, 10 HEPES, pH 7.4.

-

Agonist (e.g., ATP) to increase intracellular calcium.

-

Test compounds, including T16A(inh)-C01.

Procedure:

-

Cell Seeding: Seed the FRT-ANO1-YFP cells into the microplates and grow them to confluence.

-

Compound Incubation:

-

Wash the cells with PBS.

-

Add PBS containing the test compounds at various concentrations to the wells.

-

Incubate for 10-20 minutes at room temperature.

-

-

Fluorescence Measurement:

-

Place the microplate in the fluorescence reader.

-

Measure the baseline YFP fluorescence.

-

Inject the iodide-containing solution along with a calcium-mobilizing agonist (e.g., ATP).

-

Monitor the decrease in YFP fluorescence over time as iodide enters the cells through the activated ANO1 channels.

-

-

Data Analysis:

-

The initial rate of fluorescence quenching is proportional to the ANO1 channel activity.

-

Calculate the rate of quenching for each well.

-

Determine the percent inhibition for each compound concentration relative to the control (no inhibitor).

-

Plot the concentration-response curve and calculate the IC50 value.

-

Workflow for YFP-Based Iodide Efflux Assay

ANO1 in Cellular Signaling

ANO1 is not merely a passive ion channel but also an active participant in cellular signaling cascades, particularly in the context of cancer. One of the most well-documented interactions is with the Epidermal Growth Factor Receptor (EGFR).

The ANO1-EGFR Signaling Axis

In several cancers, particularly head and neck squamous cell carcinoma (HNSCC), ANO1 and EGFR form a functional complex.[1][10] This interaction appears to be mutually reinforcing:

-

ANO1 enhances EGFR signaling: ANO1 can promote the phosphorylation and activation of EGFR, leading to the stimulation of downstream pro-proliferative and pro-survival pathways, such as the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway.[4][11]

-

EGFR signaling upregulates ANO1: Activated EGFR signaling can, in turn, increase the protein levels of ANO1, creating a positive feedback loop that drives cancer progression.[1]

Inhibition of ANO1 with small molecules can disrupt this complex and attenuate EGFR signaling, making it a potential therapeutic strategy, especially in combination with EGFR inhibitors.[10]

Signaling Pathway of ANO1 and EGFR Interaction

Conclusion

T16A(inh)-C01 is a valuable pharmacological tool for the study of ANO1 channel function. Its specificity in inhibiting the channel without directly affecting calcium signaling makes it a useful probe for dissecting the physiological and pathological roles of ANO1. The detailed experimental protocols provided herein offer a foundation for the consistent and reliable characterization of T16A(inh)-C01 and other potential ANO1 modulators. A thorough understanding of the interplay between ANO1 and key signaling molecules like EGFR is crucial for the development of novel therapeutic strategies targeting diseases driven by ANO1 dysregulation. Further research into the precise mechanism of action and the off-target profile of T16A(inh)-C01 will be essential for its potential translation into a therapeutic agent.

References

- 1. ANO1/TMEM16A interacts with EGFR and correlates with sensitivity to EGFR-targeting therapy in head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are ANO1 inhibitors and how do they work? [synapse.patsnap.com]

- 3. A small molecule inhibitor of the chloride channel TMEM16A blocks vascular smooth muscle contraction and lowers blood pressure in spontaneously hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Calcium-Activated Chloride Channel ANO1/TMEM16A: Regulation of Expression and Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. New selective inhibitors of calcium-activated chloride channels … T16Ainh-A01, CaCCinh-A01 and MONNA … what do they inhibit? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. TMEM16A Inhibitors Reveal TMEM16A as a Minor Component of Calcium-activated Chloride Channel Conductance in Airway and Intestinal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Ca2+-activated chloride channel ANO1/TMEM16A: An emerging therapeutic target for epithelium-originated diseases? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ANO1/TMEM16A interacts with EGFR and correlates with sensitivity to EGFR-targeting therapy in head and neck cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Role of T16A(inh)-A01 in Cellular Signaling

Introduction

Transmembrane member 16A (TMEM16A), also known as Anoctamin 1 (ANO1), is a crucial calcium-activated chloride channel (CaCC) that plays a significant role in a multitude of physiological processes. These include epithelial fluid secretion, smooth muscle contraction, and neuronal excitation.[1][2] Its dysregulation is implicated in various pathologies such as cancer, hypertension, and inflammatory diseases like pancreatitis.[3][4] T16A(inh)-A01 is a potent and specific small-molecule inhibitor of the TMEM16A channel.[5] Initially identified through high-throughput screening, it has become an invaluable pharmacological tool for elucidating the diverse roles of TMEM16A in cellular signaling.[5] This guide provides a comprehensive overview of the mechanism of action of T16A(inh)-A01, its effects on key signaling pathways, and the experimental protocols used for its characterization.

Note: The inhibitor is widely referenced in scientific literature as T16A(inh)-A01. This guide will use this standard nomenclature.

Mechanism of Action

T16A(inh)-A01 acts as a direct blocker of the TMEM16A channel. By binding to the channel protein, it physically occludes the pore, thereby preventing the flux of chloride ions (Cl⁻) that is normally triggered by an increase in intracellular calcium ([Ca²⁺]i). This inhibition occurs in a voltage-independent manner, meaning its blocking efficacy is consistent across different membrane potentials.[6] The primary consequence of this action is the attenuation of all downstream cellular events that depend on TMEM16A-mediated chloride conductance and the resulting changes in membrane potential and ion gradients.

Quantitative Data on Inhibitory Activity

The potency of T16A(inh)-A01 has been quantified across various experimental systems. The following table summarizes key inhibitory concentrations.

| Parameter | Value | Cell Type / System | Reference |

| IC₅₀ | ~1 µM | TMEM16A-transfected FRT cells | [5] |

| IC₅₀ | 1.1 µM | TMEM16A-expressing FRT cells (ATP-induced current) | [6] |

| IC₅₀ | 1.6 µM | Methoxamine (B1676408) pre-contracted mouse thoracic aorta | [5][7] |

| Effective Concentration | 1-30 µM | Inhibition of single Ca²⁺-activated Cl⁻ channels | [5][7] |

| Effective Concentration | 10 µM | Near-complete inhibition of TMEM16A current | [6] |

| Effective Concentration | 10 µM | Relaxation of human visceral adipose arteries (88 ± 3%) | [5][7] |

It is important to note that some studies suggest T16A(inh)-A01 may exhibit off-target effects at higher concentrations, including the inhibition of voltage-dependent calcium channels (VDCCs), which can contribute to its vasorelaxant effects independently of TMEM16A inhibition.[8]

Role in Core Cellular Signaling Pathways

By inhibiting TMEM16A, T16A(inh)-A01 modulates several critical signaling cascades.

Calcium (Ca²⁺) Signaling

TMEM16A is not merely a passive channel but an active participant in shaping intracellular Ca²⁺ signals. It forms a close association with the inositol (B14025) 1,4,5-trisphosphate receptor (IP₃R), an intracellular channel responsible for releasing Ca²⁺ from the endoplasmic reticulum (ER).[3] TMEM16A facilitates IP₃R-mediated Ca²⁺ release. Inhibition of TMEM16A with T16A(inh)-A01 has been shown to block this Ca²⁺ release, indicating a feedback mechanism where the chloride channel's activity sustains signaling from the ER.[3] This disruption of Ca²⁺ homeostasis affects numerous downstream processes.

NF-κB Signaling Pathway

The Nuclear Factor kappa B (NF-κB) pathway is a cornerstone of the inflammatory response. In conditions such as acute pancreatitis, sustained elevation of intracellular Ca²⁺ is a key trigger for NF-κB activation.[3] TMEM16A contributes to this Ca²⁺ elevation via its interaction with IP₃R. Consequently, the application of T16A(inh)-A01 can block the activation of NF-κB signaling in pancreatic acinar cells by preventing the necessary increase in intracellular Ca²⁺.[3]

Proliferation and Survival Pathways (EGFR, MAPK/ERK)

In many cancer cells, TMEM16A is overexpressed and contributes to cell proliferation and migration.[4] It activates several mitogenic signaling pathways:

-

EGFR Signaling: TMEM16A can increase the expression and phosphorylation of the Epidermal Growth Factor Receptor (EGFR).[4] Pharmacological inhibition of TMEM16A leads to decreased phosphorylation of EGFR and its downstream effectors like AKT and SRC.[1][9]

-

MAPK/ERK Signaling: Overexpression of TMEM16A activates the Ras-Raf-MEK-ERK1/2 signaling cascade.[4] Inhibition of TMEM16A, either pharmacologically or via knockdown, reduces the phosphorylation of ERK1/2, thereby impeding cell growth.[1]

Key Experimental Protocols

The characterization of T16A(inh)-A01 and its effects on cellular signaling relies on several core methodologies.

Whole-Cell Patch Clamp Electrophysiology

This technique directly measures the ion currents across the cell membrane of a single cell, providing a functional readout of TMEM16A channel activity.

-

Objective: To quantify the inhibitory effect of T16A(inh)-A01 on TMEM16A-mediated chloride currents.

-

Methodology:

-

Cells expressing TMEM16A (e.g., transfected FRT or HEK cells, or primary vascular smooth muscle cells) are used.[5]

-

A glass micropipette forms a high-resistance seal with the cell membrane. The membrane patch is then ruptured to gain electrical access to the cell's interior ("whole-cell" configuration).

-

The intracellular (pipette) solution contains a known concentration of free Ca²⁺ (e.g., 275-500 nM) to activate TMEM16A channels.[5][6] The extracellular solution is a physiological saline buffer.

-

The membrane potential is clamped at various voltages, and the resulting currents are recorded.

-

T16A(inh)-A01 is applied to the extracellular solution at various concentrations, and the reduction in the Ca²⁺-activated current is measured to determine potency (IC₅₀) and mechanism.[6]

-

Short-Circuit Current (Isc) Measurements

This method is used for studying ion transport across a monolayer of polarized epithelial cells grown on a permeable support.

-

Objective: To measure the effect of T16A(inh)-A01 on net chloride secretion across an epithelium.

-

Methodology:

-

TMEM16A-expressing epithelial cells (e.g., FRT or human bronchial epithelial cells) are cultured on permeable filter supports until they form a confluent monolayer.

-

The filter is mounted in an Ussing chamber, which separates the apical and basolateral sides.

-

The basolateral membrane is permeabilized (e.g., with amphotericin B) to allow control over the intracellular ion concentrations, and a chloride gradient is applied across the apical membrane.[6]

-

An agonist like ATP is added to the apical side to stimulate TMEM16A channels via purinergic receptors, leading to an increase in Isc, which reflects Cl⁻ current.[6]

-

T16A(inh)-A01 is added before the agonist to quantify its inhibitory effect on the stimulated Isc.[6]

-

Isometric Tension (Myograph) Studies

This technique measures the contractility of isolated tissues, such as blood vessels, and is used to assess the functional impact of channel inhibitors on smooth muscle tone.

-

Objective: To determine the vasorelaxant effect of T16A(inh)-A01.

-

Methodology:

-

Small arteries (e.g., mouse thoracic aorta or human visceral arteries) are dissected and cut into small rings.[5][7]

-

The rings are mounted in a myograph chamber containing physiological salt solution, attached to a force transducer.

-

The vessel is pre-constricted with an agonist such as methoxamine or phenylephrine (B352888) to induce a stable tone.

-

T16A(inh)-A01 is added cumulatively to the chamber, and the resulting relaxation (decrease in force) is recorded.

-

The concentration-response curve is used to calculate the IC₅₀ for vasorelaxation.[5][7]

-

Conclusion

T16A(inh)-A01 is a foundational pharmacological tool for dissecting the complex role of the TMEM16A channel in cellular signaling. Its ability to potently inhibit TMEM16A has provided direct evidence for the channel's involvement in modulating Ca²⁺ homeostasis, activating pro-inflammatory NF-κB pathways, and driving pro-proliferative EGFR and MAPK signaling cascades. While researchers must remain mindful of potential off-target effects at higher concentrations, T16A(inh)-A01 continues to be indispensable for studies in physiology, oncology, and pharmacology, aiding in the validation of TMEM16A as a promising therapeutic target for a range of human diseases.

References

- 1. Calcium-Activated Chloride Channel ANO1/TMEM16A: Regulation of Expression and Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 3. The diverse roles of TMEM16A Ca2+-activated Cl− channels in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cell-specific mechanisms of TMEM16A Ca2+-activated chloride channel in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Potent vasorelaxant activity of the TMEM16A inhibitor T16Ainh-A01 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. TMEM16A Inhibitors Reveal TMEM16A as a Minor Component of Calcium-activated Chloride Channel Conductance in Airway and Intestinal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. New selective inhibitors of calcium-activated chloride channels - T16A(inh) -A01, CaCC(inh) -A01 and MONNA - what do they inhibit? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Calcium-Activated Chloride Channel ANO1/TMEM16A: Regulation of Expression and Signaling [frontiersin.org]

The Discovery and Synthesis of T16Ainh-A01: A Potent Inhibitor of the TMEM16A Chloride Channel

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Transmembrane member 16A (TMEM16A), also known as anoctamin 1 (ANO1), is a calcium-activated chloride channel (CaCC) that plays a crucial role in a variety of physiological processes, including epithelial fluid secretion, smooth muscle contraction, and neuronal excitability. Dysregulation of TMEM16A has been implicated in several diseases, including secretory diarrheas, hypertension, and various cancers, making it an attractive therapeutic target. This technical guide provides an in-depth overview of the discovery and chemical synthesis of T16Ainh-A01, a potent and selective small-molecule inhibitor of TMEM16A.

Discovery of T16Ainh-A01: A High-Throughput Screening Approach

T16Ainh-A01 was identified through a large-scale high-throughput screening (HTS) campaign of approximately 110,000 small molecules.[1][2][3] The screening assay was designed to identify compounds that could inhibit the TMEM16A-mediated chloride ion (Cl-) influx in a robust and measurable manner.

Experimental Protocols

High-Throughput Screening (HTS) Assay for TMEM16A Inhibitors

The primary HTS assay utilized a cell-based system with a genetically encoded halide-sensitive yellow fluorescent protein (YFP-H148Q/I152L) as a sensor for intracellular iodide (I-) concentration, which serves as a surrogate for chloride.

-

Cell Line: Fischer Rat Thyroid (FRT) cells stably co-expressing human TMEM16A and the YFP-based halide sensor were used.

-

Assay Principle: The fluorescence of the YFP variant is quenched by iodide. Inhibition of TMEM16A prevents the influx of I- into the cells, thus preventing the quenching of YFP fluorescence.

-

Workflow:

-

Cell Plating: FRT-TMEM16A-YFP cells were plated in 384-well microplates.

-

Compound Addition: Test compounds from the chemical library were added to the wells.

-

Assay Initiation: A solution containing a Cl--free buffer with iodide and a Ca2+ ionophore (e.g., ionomycin) was added to activate TMEM16A and initiate I- influx.

-

Fluorescence Reading: The YFP fluorescence was continuously measured using a plate reader. A decrease in fluorescence indicated I- influx through active TMEM16A channels.

-

Data Analysis: The rate of fluorescence decrease was used to determine the extent of TMEM16A inhibition by the test compounds.

-

Quantitative Data: Inhibitory Potency

The HTS campaign and subsequent structure-activity relationship (SAR) studies identified T16Ainh-A01 as a lead compound. The inhibitory potency of T16Ainh-A01 and other relevant compounds are summarized in the table below.

| Compound | Target | IC50 (µM) | Assay Type | Reference |

| T16Ainh-A01 | TMEM16A | ~1 | YFP-based fluorescence quenching assay | [1][2][3] |

| CaCCinh-A01 | CaCC | 2.1 | Short-circuit current measurement | [1] |

| Digallic acid | TMEM16A | 3.6 | YFP-based fluorescence quenching assay | [1] |

| Tannic acid | CaCC | 6.4 | Short-circuit current measurement | [1] |

Chemical Synthesis of T16Ainh-A01

T16Ainh-A01 is an aminophenylthiazole derivative. The synthesis of this class of compounds generally follows a well-established chemical route.

Experimental Protocols

General Synthesis of 4-Aryl-2-aminothiazoles (Core of T16Ainh-A01)

The synthesis of the 4-aryl-2-aminothiazole core, a key structural motif of T16Ainh-A01, is typically achieved through the Hantzsch thiazole (B1198619) synthesis.

-

Step 1: α-Bromination of an Aryl Methyl Ketone: An appropriate aryl methyl ketone is reacted with a brominating agent, such as bromine (Br2) or N-bromosuccinimide (NBS), to yield the corresponding α-bromoarylketone.

-

Step 2: Cyclocondensation with Thiourea (B124793): The resulting α-bromoarylketone is then reacted with thiourea in a suitable solvent, such as ethanol. This reaction proceeds via a cyclocondensation mechanism to form the 4-aryl-2-aminothiazole ring system.

Plausible Synthesis Route for T16Ainh-A01

While the exact, detailed synthesis of T16Ainh-A01 is proprietary, a plausible synthetic route can be extrapolated from the synthesis of its analogs.[4] The synthesis would involve the formation of the aminothiazole core followed by the coupling with a substituted pyrimidine (B1678525) moiety.

-

Synthesis of the Aminothiazole Intermediate: Following the general procedure, a substituted acetophenone (B1666503) would be brominated and then reacted with thiourea to form the corresponding substituted 4-phenyl-2-aminothiazole.

-

Synthesis of the Pyrimidine Moiety: The substituted pyrimidine portion of the molecule would be synthesized separately, likely involving the condensation of a β-dicarbonyl compound with a thiourea derivative.

-

Coupling Reaction: The final step would involve a coupling reaction, such as a nucleophilic aromatic substitution or a transition-metal-catalyzed cross-coupling reaction, to link the aminothiazole and pyrimidine fragments.

TMEM16A Signaling Pathways

TMEM16A is implicated in various signaling pathways, particularly in the context of cancer cell proliferation and migration.[5] Inhibition of TMEM16A by T16Ainh-A01 can modulate these downstream effects.

// Nodes TMEM16A [label="TMEM16A", fillcolor="#4285F4"]; Ca_ion [label="Ca²⁺", shape=circle, fillcolor="#FBBC05", fontcolor="#202124"]; EGFR [label="EGFR", fillcolor="#34A853"]; Ras [label="Ras", fillcolor="#EA4335"]; Raf [label="Raf", fillcolor="#EA4335"]; MEK [label="MEK", fillcolor="#EA4335"]; ERK [label="ERK", fillcolor="#EA4335"]; PI3K [label="PI3K", fillcolor="#34A853"]; Akt [label="Akt", fillcolor="#34A853"]; Proliferation [label="Cell Proliferation\n& Migration", shape=ellipse, fillcolor="#202124"]; T16Ainh_A01_node [label="T16Ainh-A01", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Ca_ion -> TMEM16A [label="activates"]; TMEM16A -> EGFR [label="activates"]; EGFR -> Ras; Ras -> Raf; Raf -> MEK; MEK -> ERK; EGFR -> PI3K; PI3K -> Akt; ERK -> Proliferation; Akt -> Proliferation; T16Ainh_A01_node -> TMEM16A [label="inhibits", style=dashed, color="#EA4335", arrowhead=tee]; } caption: "Simplified TMEM16A signaling pathway in cancer."

Conclusion

T16Ainh-A01 represents a significant advancement in the development of selective inhibitors for the TMEM16A chloride channel. Its discovery through a rigorous high-throughput screening campaign and subsequent chemical optimization has provided a valuable pharmacological tool for dissecting the physiological and pathophysiological roles of TMEM16A. The synthetic route, based on established chemical principles, offers a framework for the generation of further analogs with potentially improved properties. This guide provides a comprehensive technical overview to aid researchers and drug development professionals in their efforts to further explore the therapeutic potential of targeting TMEM16A.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | The Prognostic Value and Mechanisms of TMEM16A in Human Cancer [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. Cell-specific mechanisms of TMEM16A Ca2+-activated chloride channel in cancer - PMC [pmc.ncbi.nlm.nih.gov]

T16A(inh)-C01: A Technical Guide for the Study of Calcium-Activated Chloride Channels

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of T16A(inh)-C01, a small molecule inhibitor of the calcium-activated chloride channel (CaCC), TMEM16A (also known as Anoctamin 1 or ANO1). This document details its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for its characterization, and illustrates relevant signaling pathways and experimental workflows.

Introduction to T16A(inh)-C01 and TMEM16A

TMEM16A is a crucial component of CaCCs, which are involved in a multitude of physiological processes, including epithelial fluid secretion, smooth muscle contraction, and neuronal excitability.[1] Dysregulation of TMEM16A function has been implicated in various diseases such as hypertension, asthma, and cystic fibrosis, making it a significant therapeutic target.[1] T16A(inh)-C01 and its close analog, T16A(inh)-A01, are potent and selective inhibitors of TMEM16A, serving as invaluable pharmacological tools for elucidating the physiological and pathophysiological roles of this channel.

Quantitative Data: Potency and Efficacy

The inhibitory potency of T16A(inh)-A01, a compound structurally and functionally similar to T16A(inh)-C01, has been characterized across various cell types and experimental platforms. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values.

| Cell Line/System | IC50 (µM) | Experimental Method | Reference |

| FRT cells expressing human TMEM16A | ~1 | YFP-based halide influx assay | [2] |

| Rabbit urethral interstitial cells of Cajal | 3.4 | Whole-cell patch clamp | [3] |

| Rabbit pulmonary artery myocytes | 1-30 (range of effective concentrations) | Single-channel and whole-cell patch clamp | [2] |

| Mouse thoracic aorta | 1.6 | Isometric tension studies | [2] |

Note: While T16A(inh)-C01 is cited as a potent inhibitor, specific IC50 values for this particular analog are not as widely reported as for T16A(inh)-A01. The data for T16A(inh)-A01 is presented here as a close approximation of the expected potency.

Experimental Protocols

High-Throughput Screening (HTS) for TMEM16A Inhibitors using a YFP-based Assay

This protocol is adapted from a method used to identify and characterize TMEM16A inhibitors.[4]

Principle: Fisher Rat Thyroid (FRT) cells stably co-expressing human TMEM16A and a halide-sensitive Yellow Fluorescent Protein (YFP-H148Q/I152L) are used. Activation of TMEM16A by a calcium agonist (e.g., ATP) in the presence of extracellular iodide leads to iodide influx and quenching of the YFP fluorescence. Inhibitors of TMEM16A will prevent this fluorescence quenching.

Materials:

-

FRT cells stably expressing human TMEM16A and YFP-H148Q/I152L

-

96-well black, clear-bottom microplates

-

Phosphate-buffered saline (PBS)

-

Iodide-containing solution (e.g., PBS with 100 mM NaI replacing 100 mM NaCl)

-

ATP stock solution (e.g., 100 mM in water)

-

T16A(inh)-C01 stock solution (e.g., 10 mM in DMSO)

-

Fluorescence plate reader

Procedure:

-

Cell Plating: Seed the FRT-TMEM16A-YFP cells into 96-well plates and culture until they form a confluent monolayer.

-

Compound Preparation: Prepare serial dilutions of T16A(inh)-C01 in PBS. Also, prepare a vehicle control (e.g., PBS with 0.1% DMSO).

-

Compound Incubation: Wash the cell monolayer with PBS. Add the T16A(inh)-C01 dilutions and controls to the respective wells and incubate for 10-20 minutes at room temperature.

-

Assay Initiation: Place the plate in a fluorescence plate reader. Initiate the assay by adding the iodide-containing solution with a calcium agonist (e.g., 100 µM ATP) to all wells.

-

Fluorescence Measurement: Immediately begin monitoring the YFP fluorescence at an excitation wavelength of ~500 nm and an emission wavelength of ~530 nm. Record the fluorescence quenching over time.

-

Data Analysis: Calculate the initial rate of fluorescence decrease for each well. Plot the percentage of inhibition against the concentration of T16A(inh)-C01 and fit the data to a dose-response curve to determine the IC50 value.

Whole-Cell Patch Clamp Electrophysiology for Characterizing T16A(inh)-C01

This protocol provides a method for the detailed electrophysiological characterization of T16A(inh)-C01's effect on TMEM16A currents.[5]

Cell Preparation:

-

HEK293 cells stably expressing human TMEM16A are a suitable model.

-

Plate cells on glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.

Solutions:

-

Extracellular (Bath) Solution (in mM): 140 NaCl, 5 KCl, 1 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

-

Intracellular (Pipette) Solution (in mM): 140 CsCl, 1 MgCl2, 10 HEPES, 5 EGTA. Adjust pH to 7.2 with CsOH. To activate TMEM16A, add a calculated amount of CaCl2 to achieve the desired free Ca2+ concentration (e.g., 275 nM).

-

T16A(inh)-C01 Stock Solution: 10 mM in DMSO. Dilute to the final desired concentrations in the extracellular solution immediately before use.

Recording Procedure:

-

Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.

-

Cell Approach and Sealing: Place a coverslip with cells in the recording chamber and perfuse with the extracellular solution. Under microscopic guidance, approach a single, healthy cell with the recording pipette while applying slight positive pressure. Upon contact with the cell membrane, release the pressure to facilitate the formation of a high-resistance (GΩ) seal.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.

-

Current Recording: Clamp the cell membrane potential at a holding potential of 0 mV. Apply voltage steps from -100 mV to +100 mV in 20 mV increments for 200-500 ms (B15284909) each.

-

Compound Application: After recording stable baseline TMEM16A currents, perfuse the bath with the extracellular solution containing the desired concentration of T16A(inh)-C01.

-

Data Acquisition and Analysis: Record the currents in the absence and presence of different concentrations of T16A(inh)-C01. Measure the current amplitude at a specific depolarizing voltage (e.g., +80 mV). Plot the percentage of current inhibition against the inhibitor concentration and fit to a dose-response curve to calculate the IC50.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways involving TMEM16A and a typical experimental workflow for inhibitor screening.

Caption: TMEM16A activation and downstream signaling pathways.

Caption: Experimental workflow for TMEM16A inhibitor screening.

Considerations for Use and Potential Off-Target Effects

While T16A(inh)-A01 and related compounds are valuable tools, it is crucial to be aware of potential off-target effects, especially at higher concentrations. Some studies have reported that T16A(inh)-A01 can inhibit voltage-dependent L-type calcium channels (VDCCs).[5] Therefore, it is recommended to use the lowest effective concentration of T16A(inh)-C01 and to include appropriate control experiments to validate the specificity of the observed effects to TMEM16A inhibition.

Conclusion

T16A(inh)-C01 is a potent and valuable tool for investigating the multifaceted roles of the TMEM16A calcium-activated chloride channel. This technical guide provides researchers, scientists, and drug development professionals with the necessary quantitative data, detailed experimental protocols, and an understanding of the relevant signaling pathways to effectively utilize this inhibitor in their studies. Careful consideration of potential off-target effects and the use of appropriate controls will ensure the generation of robust and reliable data, ultimately advancing our understanding of TMEM16A in health and disease.

References

- 1. Inhibition mechanism of the chloride channel TMEM16A by the pore blocker 1PBC - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Potent vasorelaxant activity of the TMEM16A inhibitor T16Ainh-A01 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of new-generation TMEM16A inhibitors on calcium-activated chloride currents in rabbit urethral interstitial cells of Cajal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. TMEM16A Inhibitors Reveal TMEM16A as a Minor Component of Calcium-activated Chloride Channel Conductance in Airway and Intestinal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

The Pivotal Role of TMEM16A in Cellular Physiology and its Pharmacological Inhibition by T16A(inh)-C01: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Transmembrane member 16A (TMEM16A), also known as ANO1, is a calcium-activated chloride channel (CaCC) that plays a critical role in a wide array of physiological processes. Its dysfunction is implicated in numerous pathologies, including cystic fibrosis, hypertension, asthma, gastrointestinal disorders, and various cancers.[1][2] This technical guide provides an in-depth overview of the physiological functions of TMEM16A, the signaling pathways it modulates, and the mechanism of its inhibition by the small molecule T16A(inh)-C01. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts targeting this important ion channel.

Physiological Roles of TMEM16A

TMEM16A is expressed in a variety of tissues and cell types, where it contributes to fundamental cellular functions:

-

Epithelial Fluid Secretion: In secretory epithelial tissues such as the airways, salivary glands, and pancreas, TMEM16A is located on the apical membrane of epithelial cells.[3] Its activation by intracellular calcium elevation leads to chloride ion efflux, which drives fluid secretion. This process is vital for maintaining mucosal hydration and function.[1][3]

-

Smooth Muscle Contraction: TMEM16A is expressed in smooth muscle cells of the vasculature, airways, and gastrointestinal tract.[1][3] In these cells, an increase in intracellular calcium activates TMEM16A, leading to chloride efflux and membrane depolarization. This depolarization, in turn, activates voltage-gated calcium channels, causing a further influx of calcium and initiating smooth muscle contraction.[1] This mechanism is crucial for regulating blood pressure, airway resistance, and gut motility.[1][4]

-

Nociception: TMEM16A is found in small-diameter dorsal root ganglion neurons, which are involved in pain sensation.[5] Inflammatory mediators can lead to calcium influx and subsequent TMEM16A activation, contributing to neuronal excitability and the transmission of pain signals.[5]

-

Gastrointestinal Motility: In the gastrointestinal tract, TMEM16A is highly expressed in the interstitial cells of Cajal (ICCs), the pacemaker cells that generate slow waves to control gut peristalsis.[1][3] The activity of TMEM16A in ICCs is essential for normal gastrointestinal motility.[1][3]

TMEM16A in Disease and Associated Signaling Pathways

Dysregulation of TMEM16A expression or function is a hallmark of several diseases. The channel is a key player in various signaling cascades that influence cell proliferation, inflammation, and apoptosis.

Role in Cancer

TMEM16A is overexpressed in a range of cancers, including head and neck squamous cell carcinoma, breast cancer, and gastrointestinal stromal tumors, where its elevated expression often correlates with poor prognosis.[2][6] TMEM16A promotes tumorigenesis and cancer progression through the activation of several key signaling pathways:

-

EGFR/ERK Pathway: TMEM16A can physically interact with the Epidermal Growth Factor Receptor (EGFR), leading to its phosphorylation and the subsequent activation of the downstream Ras-Raf-MEK-ERK1/2 signaling cascade.[6][7] This pathway is a central regulator of cell proliferation, survival, and differentiation.

-

NF-κB Signaling: In certain cancer types, such as glioma, TMEM16A has been shown to activate the NF-κB signaling pathway, a critical mediator of inflammation and cell survival.[7][8]

-

PI3K/Akt Pathway: TMEM16A can also modulate the PI3K/Akt pathway, another essential signaling route for cell growth and survival.[8]

Figure 1: TMEM16A-mediated signaling pathways in cancer.

Role in Inflammatory Diseases

TMEM16A is also implicated in the pathogenesis of inflammatory conditions such as asthma and acute pancreatitis.[7] Inflammatory mediators, including cytokines like IL-4 and IL-13, can upregulate TMEM16A expression.[8] In airway epithelial cells, this leads to increased mucus secretion, a characteristic feature of asthma.[7] In acute pancreatitis, TMEM16A activation contributes to the inflammatory response.[7]

Figure 2: Upregulation of TMEM16A and mucus secretion in inflammatory airway disease.

Inhibition of TMEM16A by T16A(inh)-C01

T16A(inh)-C01 is a small molecule inhibitor of TMEM16A. While the precise binding site and mechanism of action are still under investigation, it is known to block the channel's pore, thereby preventing chloride ion flux.

Quantitative Inhibition Data

The inhibitory potency of T16A(inh)-C01 has been characterized in various cell types and experimental systems.

| Cell Line/Tissue | Experimental Method | IC₅₀ (µM) | Reference |

| TMEM16A-transfected FRT cells | Short-circuit current | ~1 | [9] |

| Rabbit urethral interstitial cells of Cajal | Whole-cell patch clamp | 3.4 | [10] |

| Mouse thoracic aorta | Isometric tension studies | 1.6 | [11] |

Detailed Experimental Protocols

Whole-Cell Patch Clamp Electrophysiology to Measure TMEM16A Inhibition

This protocol is designed to measure TMEM16A-mediated chloride currents and assess their inhibition by T16A(inh)-C01 in a heterologous expression system (e.g., HEK293 cells transiently expressing TMEM16A).

Materials:

-

Cells: HEK293 cells transiently transfected with a TMEM16A expression vector.

-

Extracellular (Bath) Solution (in mM): 140 NMDG-Cl, 10 HEPES, 1 MgCl₂, 1.5 CaCl₂, 5 glucose; pH adjusted to 7.4 with NMDG.

-

Intracellular (Pipette) Solution (in mM): 140 NMDG-Cl, 10 HEPES, 1 MgCl₂, 5 glucose, 1 EGTA, 1 Mg-ATP, and 0.1 Na-GTP; pH adjusted to 7.2 with NMDG. Free Ca²⁺ concentration can be adjusted to activate TMEM16A.

-

T16A(inh)-C01 Stock Solution: 10 mM in DMSO.

-

Patch Clamp Rig: Inverted microscope, micromanipulator, amplifier, data acquisition system.

-

Borosilicate Glass Capillaries: For pulling patch pipettes.

Procedure:

-

Cell Preparation: Plate TMEM16A-transfected HEK293 cells onto glass coverslips 24-48 hours prior to recording.

-

Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.

-

Recording Setup: Place a coverslip with cells in the recording chamber on the microscope stage and perfuse with the extracellular solution at a rate of 1-2 mL/min.

-

Gigaohm Seal Formation: Approach a single, healthy-looking cell with the patch pipette while applying slight positive pressure. Once the pipette touches the cell membrane, release the pressure to facilitate the formation of a high-resistance seal (>1 GΩ).

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing the whole-cell configuration. Allow the cell to dialyze with the pipette solution for 2-5 minutes.

-

Current Recording: Clamp the cell membrane potential at a holding potential of -60 mV. Apply a series of voltage steps (e.g., from -100 mV to +100 mV in 20 mV increments for 200 ms (B15284909) each) to elicit TMEM16A currents.

-

Inhibitor Application: After recording a stable baseline current, perfuse the bath with the extracellular solution containing the desired concentration of T16A(inh)-C01.

-

Data Acquisition and Analysis: Record the currents in the presence of the inhibitor. Analyze the current amplitude at a specific voltage (e.g., +80 mV) before and after inhibitor application to determine the percentage of inhibition. Calculate the IC₅₀ value by fitting the concentration-response data to a Hill equation.

Figure 3: Experimental workflow for whole-cell patch clamp analysis of TMEM16A inhibition.

Calcium Imaging Assay

This protocol describes how to measure changes in intracellular calcium concentration ([Ca²⁺]i) in response to TMEM16A activation and its inhibition by T16A(inh)-C01.

Materials:

-

Cells: Cells endogenously or exogenously expressing TMEM16A.

-

Fluorescent Calcium Indicator: Fura-2 AM or Fluo-4 AM.

-

Pluronic F-127: To aid in dye loading.

-

Hanks' Balanced Salt Solution (HBSS): Or other suitable physiological buffer.

-

TMEM16A Agonist: e.g., ATP or ionomycin (B1663694) to increase intracellular calcium.

-

T16A(inh)-C01 Stock Solution: 10 mM in DMSO.

-

Fluorescence Microscope: Equipped with appropriate filters and a camera for live-cell imaging.

Procedure:

-

Cell Plating: Plate cells onto glass-bottom dishes or coverslips 24-48 hours before the experiment.

-

Dye Loading: Incubate cells with a loading solution containing the calcium indicator (e.g., 2-5 µM Fura-2 AM) and Pluronic F-127 (0.02%) in HBSS for 30-60 minutes at 37°C.

-

Washing: Wash the cells twice with HBSS to remove excess dye.

-

Baseline Measurement: Mount the dish on the microscope stage and acquire baseline fluorescence images.

-

Inhibitor Pre-incubation: Add the desired concentration of T16A(inh)-C01 to the cells and incubate for 10-15 minutes.

-

Stimulation and Imaging: Add a TMEM16A agonist (e.g., 100 µM ATP) to the cells and immediately start recording fluorescence images at regular intervals (e.g., every 2-5 seconds) for several minutes.

-

Data Analysis: Measure the change in fluorescence intensity over time in individual cells. For ratiometric dyes like Fura-2, calculate the ratio of fluorescence at two different excitation wavelengths. Compare the agonist-induced calcium increase in the presence and absence of T16A(inh)-C01.

Cell Proliferation (MTT) Assay

This assay measures cell viability and proliferation by assessing the metabolic activity of the cells.

Materials:

-

Cells: Cancer cell lines with high TMEM16A expression.

-

96-well Plates.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Solution: 5 mg/mL in PBS.

-

Solubilization Solution: e.g., DMSO or a solution of 10% SDS in 0.01 M HCl.

-

T16A(inh)-C01 Stock Solution: 10 mM in DMSO.

-

Plate Reader: Capable of measuring absorbance at 570 nm.

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of T16A(inh)-C01 or a vehicle control (DMSO).

-

Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan (B1609692) crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell proliferation relative to the vehicle-treated control.

Conclusion

TMEM16A is a multifaceted ion channel with profound implications for human health and disease. Its role as a driver of cell proliferation and inflammation in various pathologies makes it an attractive therapeutic target. The small molecule inhibitor T16A(inh)-C01 has shown efficacy in blocking TMEM16A function in preclinical models. The detailed methodologies provided in this guide are intended to empower researchers to further investigate the physiological and pathological roles of TMEM16A and to accelerate the development of novel therapeutic strategies targeting this crucial channel.

References

- 1. Whole cell patch clamp [bio-protocol.org]

- 2. Inhibition mechanism of the chloride channel TMEM16A by the pore blocker 1PBC - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The TMEM16A channel as a potential therapeutic target in vascular disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of TMEM16A improves cisplatin-induced acute kidney injury via preventing DRP1-mediated mitochondrial fission - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. The diverse roles of TMEM16A Ca2+-activated Cl− channels in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. TMEM16A Inhibitors Reveal TMEM16A as a Minor Component of Calcium-activated Chloride Channel Conductance in Airway and Intestinal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effects of new-generation TMEM16A inhibitors on calcium-activated chloride currents in rabbit urethral interstitial cells of Cajal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Potent vasorelaxant activity of the TMEM16A inhibitor T16Ainh-A01 - PMC [pmc.ncbi.nlm.nih.gov]

T16A(inh)-A01 in Cancer Cell Biology Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The transmembrane protein 16A (TMEM16A), also known as Anoctamin 1 (ANO1), is a calcium-activated chloride channel that is overexpressed in a variety of cancers and is increasingly recognized as a key player in tumor progression. Its inhibitor, T16A(inh)-A01, has emerged as a critical pharmacological tool for investigating the role of TMEM16A in cancer cell biology. This technical guide provides a comprehensive overview of T16A(inh)-A01, including its mechanism of action, its effects on cancer cell proliferation, migration, and invasion, and the underlying signaling pathways. Detailed experimental protocols for key assays are provided to facilitate the practical application of this inhibitor in research and drug development settings.

Introduction to T16A(inh)-A01

T16A(inh)-A01 is a potent and selective small molecule inhibitor of the TMEM16A calcium-activated chloride channel.[1] It belongs to the aminophenylthiazole class of compounds and has been instrumental in elucidating the physiological and pathological functions of TMEM16A.[2] In the context of cancer, where TMEM16A is frequently overexpressed, T16A(inh)-A01 serves as a valuable probe to dissect the channel's contribution to tumorigenesis and to explore its potential as a therapeutic target.

Mechanism of Action